molecular formula C10H9FN4OS B2594959 5-Fluoro-6-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide CAS No. 2415586-65-9

5-Fluoro-6-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide

Cat. No. B2594959
CAS RN: 2415586-65-9
M. Wt: 252.27
InChI Key: NDUORNJMTZFDQW-UHFFFAOYSA-N
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Description

5-Fluoro-6-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the development of new drugs. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have an effect on the central nervous system and may act as a neuroprotective agent.
Biochemical and Physiological Effects:
Studies have shown that 5-Fluoro-6-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide exhibits a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and has been studied for its potential use in the treatment of various types of cancer. In addition, this compound has been shown to have an effect on the central nervous system and may act as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Fluoro-6-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide in lab experiments include its potential applications in the development of new drugs and its ability to induce apoptosis in cancer cells. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, and more research is needed to fully explore its potential applications.

Future Directions

There are several potential future directions for research on 5-Fluoro-6-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide. One potential direction is to further explore its potential applications in the development of new drugs, particularly in the treatment of various types of cancer. Another potential direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential limitations for lab experiments.

Synthesis Methods

The synthesis of 5-Fluoro-6-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide involves several steps. The first step involves the reaction of 5-amino-2-fluoropyridine with methyl isothiocyanate to form 5-amino-6-methyl-2-fluoropyridine-3-thiocarboxamide. This compound is then reacted with 2-chloronicotinic acid to form the desired product.

Scientific Research Applications

5-Fluoro-6-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide has been studied extensively for its potential applications in the development of new drugs. It has been shown to exhibit antitumor activity and has been studied as a potential treatment for various types of cancer. In addition, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

5-fluoro-6-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4OS/c1-5-7(11)3-4-8(12-5)9(16)13-10-15-14-6(2)17-10/h3-4H,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUORNJMTZFDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)NC2=NN=C(S2)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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